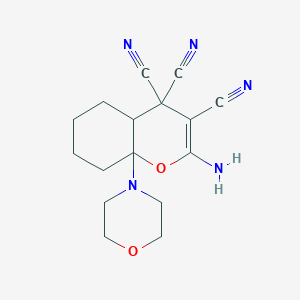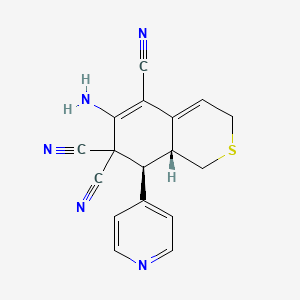![molecular formula C16H14N4O B14944213 2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)
2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring and a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE can be achieved through several methods:
Cyclization: This involves the formation of the pyrrolopyrazine scaffold by cyclizing appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring system by annulating smaller ring systems.
Cycloaddition: This involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones:
Formation of Pyrazole: This is achieved by reacting α,β-alkynyls with hydrazine monohydrate.
Gold-Catalyzed Cyclization: This step involves the cyclization of pyrazoles by alkyne groups.
Final Cyclization: This is achieved using sodium hydride (NaH).
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Aplicaciones Científicas De Investigación
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Action: It inhibits the activity of specific kinases involved in cell proliferation.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds show more activity on kinase inhibition.
Propiedades
Fórmula molecular |
C16H14N4O |
|---|---|
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
N-[(4-pyrrol-1-ylphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(15-12-17-7-8-18-15)19-11-13-3-5-14(6-4-13)20-9-1-2-10-20/h1-10,12H,11H2,(H,19,21) |
Clave InChI |
SCHFPCNHHNTABC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14944143.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14944149.png)

![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)

![N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14944217.png)


